molecular formula C24H17N3O3 B4581257 5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4581257
M. Wt: 395.4 g/mol
InChI Key: IOHLFOVGRLSLKU-UHFFFAOYSA-N
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Description

5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The compound “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction results in the disruption of the normal functioning of the targeted proteins, leading to changes in cellular processes .

Biochemical Pathways

The compound affects various biochemical pathways associated with the targeted proteins. For instance, it can inhibit the signaling pathways of tyrosine kinase, phosphatidylinositol-3 kinase, and mammalian target of rapamycin, among others . The downstream effects of these disruptions can lead to changes in cell growth, proliferation, and survival.

Pharmacokinetics

One of the pyrido[2,3-d]pyrimidin-7(8h)-ones, a closely related compound, demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats . This suggests that “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” might also exhibit favorable ADME properties.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted proteins. By inhibiting these proteins, the compound can disrupt cellular processes such as cell growth and proliferation, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are largely determined by its interactions with various biomolecules. For instance, it has been reported to exhibit strong binding affinity with Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division and growth . This interaction suggests that the compound may play a role in regulating cellular processes related to these enzymes.

Cellular Effects

In terms of cellular effects, 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been found to suppress the proliferation of a panel of human cancer cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For instance, it has been shown to bind strongly to TTK, potentially inhibiting its activity and thereby affecting cell division and growth .

Metabolic Pathways

Given its interactions with TTK, it is likely that the compound may be involved in pathways related to cell division and growth .

Transport and Distribution

Given its biochemical properties and interactions with enzymes such as TTK, it is likely that the compound may be transported and distributed in a manner that allows it to exert its effects on cell division and growth .

Subcellular Localization

Given its known interactions with enzymes such as TTK, it is possible that the compound may be localized in areas of the cell where these enzymes are active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-biphenyl-4-yl-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to effectively inhibit CDK2/cyclin A2. This specificity makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-23-21-20(18-10-8-17(9-11-18)16-5-2-1-3-6-16)12-13-25-22(21)27(24(29)26-23)15-19-7-4-14-30-19/h1-14H,15H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHLFOVGRLSLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=O)NC(=O)N(C4=NC=C3)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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